REACTION_CXSMILES
|
[C:1]([C:3]1[CH:4]=[C:5]([O:13][CH3:14])[C:6]([C:9]([O:11]C)=[O:10])=[N:7][CH:8]=1)#[N:2].[OH-].[Na+].Cl>C1COCC1>[C:1]([C:3]1[CH:4]=[C:5]([O:13][CH3:14])[C:6]([C:9]([OH:11])=[O:10])=[N:7][CH:8]=1)#[N:2] |f:1.2|
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Name
|
|
Quantity
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4.51 g
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Type
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reactant
|
Smiles
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C(#N)C=1C=C(C(=NC1)C(=O)OC)OC
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Name
|
|
Quantity
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74 mL
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Type
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solvent
|
Smiles
|
C1CCOC1
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Name
|
|
Quantity
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24.64 mL
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Type
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reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
5.16 mL
|
Type
|
reactant
|
Smiles
|
Cl
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
|
Details
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the reaction was concentrated under reduced pressure
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Type
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EXTRACTION
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Details
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the aqueous phase was extracted with diethyl ether (50 mL), which
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Type
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EXTRACTION
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Details
|
The aqueous phase was extracted with DCM (11×150 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
The combined organic extracts were dried over MgSO4
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Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |